molecular formula C10H10BrN3OS B14893970 n-((5-Bromothiophen-2-yl)methyl)-1-methyl-1h-pyrazole-4-carboxamide

n-((5-Bromothiophen-2-yl)methyl)-1-methyl-1h-pyrazole-4-carboxamide

Cat. No.: B14893970
M. Wt: 300.18 g/mol
InChI Key: LHIREUBLJPSHLT-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1241053-17-7) is a chemical compound with the molecular formula C10H10BrN3OS and a molecular weight of 300.17 . It belongs to the pyrazole class of heterocyclic compounds, which are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities . Pyrazole derivatives are extensively researched for applications in medicinal chemistry and agrochemical development due to their diverse mechanism of action . Recent studies on novel pyrazole carboxamide compounds have shown promising antifungal activity, with mechanisms of action that may involve disrupting mitochondrial function in fungal pathogens, such as decreasing the mitochondrial membrane potential and inhibiting key enzymes in the respiratory chain like succinate dehydrogenase . Furthermore, the structural features of this compound, incorporating both pyrazole and bromothiophene rings, make it a valuable intermediate for synthesizing more complex molecules for pharmaceutical and biological research, including the exploration of new anticonvulsant and antimicrobial agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C10H10BrN3OS/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(11)16-8/h2-4,6H,5H2,1H3,(H,12,15)

InChI Key

LHIREUBLJPSHLT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophene Derivative: The 5-bromothiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.

    Coupling with Pyrazole: The intermediate is coupled with 1-methyl-1H-pyrazole-4-carboxamide under appropriate conditions, often using a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would produce sulfoxides or sulfones.

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound shares the 1-methyl-1H-pyrazole-4-carboxamide backbone with multiple analogs (Table 1). Key distinctions arise in the N-substituent:

  • Bromothiophene vs. This contrasts with electron-withdrawing groups like difluoromethyl (e.g., 9i–9l) or heterocyclic appendages (e.g., indazolyl in 9m) .
  • Positional Isomerism : Compound 4k () features a 5-bromothiophen-2-yl group at the pyrazole’s 5-position, whereas the target compound places this moiety on the N-methyl group. This positional difference may alter electronic distribution and binding interactions .
Table 1. Structural Comparison of Selected Pyrazole-4-carboxamides
Compound Name Substituent (R) Core Structure Key Features Reference
Target Compound (5-Bromothiophen-2-yl)methyl 1-methyl-1H-pyrazole-4-carboxamide Bromothiophene, methyl linker
9i () 2-(4-Methylpiperidin-1-yl)phenyl 1-methyl-1H-pyrazole-4-carboxamide Difluoromethyl, piperidinyl-phenyl
9m () 2-(5-Bromo-1H-indazol-1-yl)phenyl 1-methyl-1H-pyrazole-4-carboxamide Bromoindazole, difluoromethyl
4k () 3,5-di-tert-butyl-4-hydroxyphenyl 1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide Bromothiophene at pyrazole 5-position
Compound A () Phenol-pyrazole hybrid Pyrazole-3-amine Phenol for H-bonding, antibacterial

Physicochemical Properties

The bromothiophene group significantly impacts physicochemical parameters:

Melting Points and Solubility

  • Melting Points : Derivatives with rigid aromatic substituents (e.g., 9i , 9m ) exhibit higher melting points (137–190°C) due to crystalline packing . The target compound’s melting point is unreported, but its bromothiophene-methyl group may reduce crystallinity compared to 9i but increase it relative to oily analogs like 9j .
  • Lipophilicity : Bromine’s hydrophobicity (logP ~2.7) likely increases the target compound’s lipophilicity compared to difluoromethyl-substituted analogs (logP ~1.5–2.0) .
Table 2. Physicochemical Data for Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
Target C₁₀H₁₁BrN₂O₂S 311.18 Not reported ~2.7
9i C₁₇H₂₀F₂N₂O 335.35 137–139 ~1.9
9m C₂₀H₁₅BrF₂N₄O 453.26 90–92 ~2.5
4k C₃₄H₃₆N₄O₄S 596.73 Not reported ~5.2

Antimicrobial Potential

Pyrazole derivatives (e.g., Compound A in ) inhibit Staphylococcus aureus enzymes (DNA gyrase B, MTAN) via hydrogen bonding between pyrazole/phenol groups and active-site residues . The target compound’s bromothiophene may enhance membrane permeability or target engagement through halogen bonding.

Enzyme Inhibition

Compound 4k () exemplifies structural optimization for bioactivity, suggesting that bromothiophene appendages may improve target affinity in enzyme inhibition contexts .

Biological Activity

The compound n-((5-bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound features a brominated thiophene ring and a pyrazole moiety. Its molecular formula is C11H14BrN3S, with a molecular weight of 300.22 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological profile.

PropertyValue
Molecular FormulaC11H14BrN3S
Molecular Weight300.22 g/mol
IUPAC NameThis compound
InChI KeyOPXDVHRUGKAJGN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The brominated thiophene ring can enhance the compound's lipophilicity, facilitating membrane permeability and allowing it to modulate various cellular signaling pathways.

Pharmacological Activities

Research has indicated that compounds containing pyrazole moieties exhibit a wide range of biological activities, including:

1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have demonstrated significant inhibitory effects on these cytokines at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi (e.g., Aspergillus niger). Some derivatives showed promising results in inhibiting microbial growth at low concentrations .

3. Anticancer Potential
Research has highlighted the anticancer potential of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties of various pyrazole derivatives, one compound exhibited up to 85% inhibition of TNF-α production at a concentration of 10 µM, demonstrating comparable efficacy to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of pyrazole derivatives against Bacillus subtilis and E. coli. The tested compounds showed significant inhibition at concentrations as low as 40 µg/mL, suggesting their potential utility in treating bacterial infections .

Q & A

What are the key considerations for synthesizing N-((5-bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide with high purity?

Basic Research Question
The synthesis of this compound involves multi-step reactions, including cyclocondensation, bromination, and amide coupling. A critical step is the bromination of the thiophene ring, which requires precise control of reagents like N-bromosuccinimide (NBS) under reflux conditions . Contamination by mono- or di-brominated byproducts can occur if reaction times or stoichiometry are miscalibrated. For reproducible results:

  • Use photoinitiated bromination to enhance regioselectivity.
  • Monitor reaction progress via GC-MS or HPLC to detect intermediates.
  • Purify via column chromatography or recrystallization (e.g., chloroform/hexane systems) to isolate the target compound .

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Basic Research Question
Confirmation of the molecular structure requires a combination of:

  • FTIR : Validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • NMR : Assign protons on the pyrazole (δ 2.5–3.5 ppm for CH₃) and thiophene rings (δ 6.8–7.2 ppm for aromatic H) .
  • X-ray crystallography : Resolve steric effects, such as torsional angles between the pyrazole and bromothiophene moieties. For example, dihedral angles >30° may indicate reduced conjugation, impacting reactivity .

What experimental strategies are recommended to analyze biological activity while minimizing off-target effects?

Advanced Research Question
To evaluate pharmacological potential (e.g., enzyme inhibition or antifungal activity):

  • In vitro assays : Use fluorescence polarization or microscale thermophoresis to measure binding affinity to targets like succinate dehydrogenase (SDH), a common site for fungicidal carboxamides .
  • Dose-response studies : Test concentrations in the µM–mM range to establish EC₅₀ values.
  • Control for cytotoxicity : Pair primary assays with MTT tests on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

How can researchers address contradictions in reported bromination regioselectivity for thiophene-containing analogs?

Advanced Research Question
Discrepancies in bromination sites (e.g., α vs. β positions on thiophene) often arise from divergent reaction conditions:

  • Free-radical vs. electrophilic bromination : NBS with AIBN (radical initiator) favors α-bromination, while Lewis acids like FeCl₃ promote β-substitution .
  • Ultrasonic irradiation : Enhances reaction homogeneity and reduces side products.
  • Computational modeling : Use DFT calculations to predict electron density distributions and guide reagent selection .

What degradation pathways are observed for this compound under environmental conditions, and how can they be monitored?

Advanced Research Question
Stability studies are critical for ecological risk assessment:

  • Hydrolytic degradation : Incubate in buffered solutions (pH 4–9) and analyze via LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives).
  • Photolytic degradation : Expose to UV light (λ = 254 nm) and track breakdown using HPLC-DAD .
  • Soil metabolism : Use ¹⁴C-labeled analogs to trace mineralization into CO₂ or incorporation into soil organic matter .

How does substituent variation on the pyrazole ring influence the compound’s bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Methyl group at N1 : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Bromothiophene moiety : Increases lipophilicity (logP >3), improving membrane permeability but risking hepatotoxicity.
  • Carboxamide linker : Replace with sulfonamide or urea groups to modulate hydrogen-bonding interactions with target enzymes .

What computational tools are effective for predicting the binding mode of this compound to enzymatic targets?

Advanced Research Question
Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

  • Identify key residues in the SDH active site (e.g., His-242, Arg-43) that interact with the carboxamide group.
  • Calculate binding free energies (ΔG) using MM-PBSA methods.
  • Validate predictions with cryo-EM or X-ray co-crystallography .

How can researchers reconcile discrepancies in reported IC₅₀ values across different assay platforms?

Advanced Research Question
Variability in IC₅₀ values often stems from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1%).
  • Enzyme sources : Recombinant vs. native proteins may exhibit altered kinetics.
  • Normalize data using internal standards (e.g., staurosporine for kinase assays) and report results with 95% confidence intervals .

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